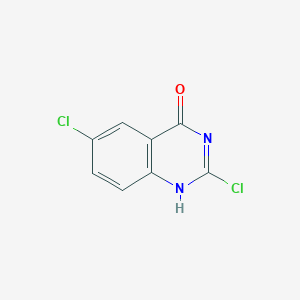
6-Chloro-2-(piperazin-1-yl)-1,3-benzothiazole; oxalic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-2-(piperazin-1-yl)-1,3-benzothiazole; oxalic acid is a chemical compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic aromatic organic compounds containing sulfur and nitrogen atoms in their structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-2-(piperazin-1-yl)-1,3-benzothiazole; oxalic acid typically involves multiple steps. One common synthetic route starts with the reaction of 2-chlorobenzothiazole with piperazine in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under reflux conditions. The reaction mixture is then treated with oxalic acid to form the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of reactor depends on the desired scale and efficiency of the process. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity.
化学反応の分析
Types of Reactions: 6-Chloro-2-(piperazin-1-yl)-1,3-benzothiazole; oxalic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzothiazoles or piperazines.
科学的研究の応用
Chemistry: In chemistry, 6-Chloro-2-(piperazin-1-yl)-1,3-benzothiazole; oxalic acid is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties. It is also used in the development of new drugs and therapeutic agents.
Medicine: In medicine, this compound is investigated for its potential use in treating various diseases. Its derivatives are being explored for their efficacy in treating conditions such as bacterial infections, viral infections, and cancer.
Industry: In industry, this compound is used in the production of dyes, pigments, and other chemical products. It is also employed in the manufacturing of materials with specific properties, such as enhanced durability and resistance to environmental factors.
作用機序
The mechanism by which 6-Chloro-2-(piperazin-1-yl)-1,3-benzothiazole; oxalic acid exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the derivatives of the compound.
類似化合物との比較
6-Chloro-2-(piperazin-1-yl)-quinoline
3-(Piperazin-1-yl)-1,2-benzothiazole
2-(Piperazin-1-yl)-1,3-benzothiazole
Uniqueness: 6-Chloro-2-(piperazin-1-yl)-1,3-benzothiazole; oxalic acid is unique due to its specific structural features, such as the presence of chlorine and oxalic acid groups. These features contribute to its distinct chemical and biological properties, making it suitable for various applications.
特性
IUPAC Name |
6-chloro-2-piperazin-1-yl-1,3-benzothiazole;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3S.C2H2O4/c12-8-1-2-9-10(7-8)16-11(14-9)15-5-3-13-4-6-15;3-1(4)2(5)6/h1-2,7,13H,3-6H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXCBNKJSBBVHDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC3=C(S2)C=C(C=C3)Cl.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-amino-4-oxo-1,7-dihydropyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B7854151.png)










![2-isopropyl-6-nitro-4H-benzo[1,4]oxazin-3-one](/img/structure/B7854241.png)
